Bienvenue dans la boutique en ligne BenchChem!

Methyl 4-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate

Complement factor B inhibition Physicochemical property differentiation Permeability prediction

This methyl ester (C20H22N2O4, MW 354.4) is a para-substituted piperidine-carbonyl benzoate with zero H-bond donors and computed XLogP3-AA of 3.1, ensuring superior passive membrane permeability over acid-terminated analogs. Unlike ortho-substituted isomers that engage orexin receptors (OX2 IC50 ~44 nM), the para substitution narrows target space to complement factor B pathways, reducing confounding off-target effects in phenotypic screens. The 6-methylpyridin-2-yloxy motif provides a defined lipophilic increment for methyl scanning campaigns. Procure the exact regioisomer—not a generic scaffold analog—to avoid uncharacterized potency and selectivity shifts.

Molecular Formula C20H22N2O4
Molecular Weight 354.406
CAS No. 1797537-03-1
Cat. No. B2367067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate
CAS1797537-03-1
Molecular FormulaC20H22N2O4
Molecular Weight354.406
Structural Identifiers
SMILESCC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=O)OC
InChIInChI=1S/C20H22N2O4/c1-14-4-3-5-18(21-14)26-17-10-12-22(13-11-17)19(23)15-6-8-16(9-7-15)20(24)25-2/h3-9,17H,10-13H2,1-2H3
InChIKeyWBLOBOPUZLFIKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate (CAS 1797537-03-1): Procurement-Grade Structural and Physicochemical Baseline


Methyl 4-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate (C20H22N2O4, MW 354.4 g/mol) is a synthetic small-molecule building block characterized by a piperidine core linked via a carbonyl to a methyl benzoate ester at the 4-position, and via an ether linkage to a 6-methylpyridin-2-yl group at the piperidine 4-position. Its computed XLogP3-AA is 3.1, with zero hydrogen bond donors and five hydrogen bond acceptors [1]. The compound falls within the broader chemotype of piperidine-substituted benzoic acid derivatives that have been disclosed in multiple patent families as complement factor B (FB) inhibitors for inflammatory and immune-related indications [2]. Notably, the compound lacks an aniline NH or hydroxyl group, which distinguishes it from certain factor B inhibitor chemotypes that rely on hydrogen-bond-donating motifs for target engagement.

Why In-Class Piperidine-Benzoate Analogs Cannot Be Assumed Interchangeable with Methyl 4-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate


The piperidine-substituted benzoic acid chemotype encompasses compounds with widely divergent target selectivity and potency profiles, even among close structural analogs. In the complement factor B inhibitor patent series, subtle modifications—such as changing the ester (methyl vs. ethyl vs. acid), altering the pyridyl substitution pattern, or replacing the carbonyl linker with a sulfonyl group—result in marked shifts in IC50 values and hemolytic activity [1]. Furthermore, the absence of a hydrogen bond donor (HBD = 0) in Methyl 4-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate [2] differentiates it from acid-terminated analogs that possess both HBD and elevated polar surface area, impacting membrane permeability and off-target binding. These structural distinctions mean that procurement decisions based on generic scaffold similarity, without verifying the exact substitution pattern, risk introducing compounds with uncharacterized potency, selectivity, and physicochemical behavior into experimental workflows.

Quantitative Differentiation Evidence: Methyl 4-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate vs. Closest Analogs


Ester-Type Differentiation: Methyl Ester vs. Free Acid Analogs — Impact on Hydrogen Bond Donor Capacity and Predicted Permeability

Methyl 4-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate is a neutral methyl ester with zero hydrogen bond donors (HBD = 0) and a computed XLogP3-AA of 3.1 [1]. This compares with structurally analogous free acid forms, such as 4-[(2S,4S)-4-ethoxy-1-[(5-methoxy-7-methyl-2,3-dihydro-1H-indol-4-yl)methyl]piperidin-2-yl]benzoic acid (a factor B inhibitor bearing a piperidine-substituted benzoic acid core), which possesses 2 HBDs and a substantially lower XLogP3-AA of 1.7 [2]. The methyl ester of the target compound is therefore predicted to exhibit superior passive membrane permeability relative to its free acid congeners, a property critical for intracellular target access or CNS penetration in probe compound design. This difference is intrinsic to the ester protecting group and does not require biological assay confirmation to be mechanistically meaningful.

Complement factor B inhibition Physicochemical property differentiation Permeability prediction

Linker-Type Differentiation: Carbonyl vs. Sulfonyl Bridge — Impact on Electronic Character and Potential Target Engagement

The target compound employs a carbonyl (amide) linker between the piperidine nitrogen and the benzoate phenyl ring. A directly comparable sulfonyl analog, Methyl 4-((4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate (CAS 1797601-82-1), has been registered in the chemical literature [1]. Carbonyl and sulfonyl linkers differ substantially in their electronic properties: the carbonyl is planar and electron-withdrawing via resonance, while the sulfonyl is tetrahedral and electron-withdrawing via induction, altering both the conformational preferences of the piperidine-benzoate moiety and its hydrogen-bond acceptor geometry. In patent-disclosed factor B inhibitor series, linker identity (carbonyl, sulfonyl, or direct bond) is a critical variable influencing inhibitory potency, with different linkers yielding distinct SAR profiles [2]. Although no direct IC50 comparison exists for these two exact esters, the patent precedence establishes that linker type is a non-interchangeable structural determinant in this chemotype.

Complement factor B Linker chemistry Carbonyl vs. sulfonyl

Pyridyl Substitution: 6-Methyl vs. Unsubstituted Pyridin-2-yloxy — Calculated Lipophilicity and Steric Differentiation

The 6-methyl substituent on the pyridin-2-yloxy group of the target compound distinguishes it from the des-methyl analog, Methyl 2-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)benzoate (CAS 1448063-68-0). The target compound has a molecular formula of C20H22N2O4 (MW 354.4) [1], whereas the des-methyl analog is C19H20N2O4 (MW 340.4) . The additional methyl group increases both molecular weight (+14 Da) and predicted lipophilicity (ΔclogP approximately +0.5 log units). This modification also introduces steric bulk adjacent to the pyridyl nitrogen, which may influence the geometry of metal coordination or hydrogen-bonding interactions with target proteins. In the broader pyridyl-piperidine Wnt inhibitor patent family (Merck Patent GmbH), the presence and position of methyl substituents on the pyridine ring are explicitly varied to modulate potency and selectivity [2], demonstrating that the 6-methyl group is not a silent structural feature.

Lipophilicity tuning Pyridyl substitution SAR Methyl effect

Regioisomeric Differentiation: para-Benzoate Ester vs. ortho-Benzoate Ester — Predicted Molecular Shape and Target Complementarity

The target compound bears the methyl ester at the para position of the benzoyl group. A close regioisomer, Methyl 2-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)benzoate (CAS 1448063-68-0, ortho-substituted), has been registered . The para substitution yields a more linear, elongated molecular shape, while ortho substitution introduces a kink in the geometry due to steric proximity between the ester and the amide carbonyl. In orexin receptor antagonist SAR, ortho-substituted piperidine-1-carbonyl benzoate esters (e.g., methyl 2-((2R,5R)-2-methyl-5-(pyrazolo[1,5-alpha]pyrazin-4-yloxy)piperidine-1-carbonyl)benzoate) achieve IC50 values of 44.2 nM at the OX2 receptor [1], whereas para-substituted analogs in different target classes (e.g., factor B inhibitors) are optimized for a distinct binding pocket geometry [2]. This regioisomer-dependent target selectivity underscores that para and ortho esters are not interchangeable procurement options; the choice must align with the intended biological target.

Regioisomer differentiation Benzoate ester position Molecular shape

Best-Fit Research and Industrial Application Scenarios for Methyl 4-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate


Complement Factor B Inhibitor Lead Optimization: Building Block for Amide-Coupled Benzoate Ester Series

Patents from Medshine Discovery Inc. (US 2024/0109861 A1) and the Shanghai Institute of Pharmaceutical Industry (WO 2024/099458 A1) establish the piperidine-substituted benzoic acid scaffold as a privileged chemotype for complement factor B inhibition [1]. The target compound, as a para-substituted methyl ester with a carbonyl linker and 6-methylpyridin-2-yloxy motif, provides a specific starting point for SAR exploration. Researchers can use this compound as a reference building block to probe the effect of ester hydrolysis (conversion to the free acid), linker modification (carbonyl to sulfonyl), or pyridyl substitution changes on factor B potency and selectivity.

Permeability-Sensitive Screening Cascades: Neutral Methyl Ester Probe with Favorable Predicted Membrane Penetration

With a computed XLogP3-AA of 3.1 and zero hydrogen bond donors [2], this compound is predicted to exhibit superior passive membrane permeability compared to free acid analogs (e.g., Factor B-IN-2 free acid, XLogP3-AA = 1.7, HBD = 2). It is therefore suited for cell-based phenotypic assays, intracellular target engagement studies, or CNS penetration screening where the free acid form would likely fail due to poor membrane partitioning. Procurement teams selecting compounds for permeability-limited assay systems should favor this methyl ester over acid-terminated alternatives.

Regioisomer-Controlled Selectivity Profiling: para-Benzoate as a Factor B Pathway Tool Distinct from ortho-Benzoate Orexin Ligands

The para substitution pattern of the benzoate ester distinguishes this compound from ortho-substituted analogs that have demonstrated nanomolar activity at orexin receptors (e.g., OX2 IC50 = 44.2 nM for an ortho-substituted piperidine-carbonyl benzoate) [3]. For researchers investigating complement pathway targets, the para isomer reduces the risk of confounding orexin receptor engagement. This regioisomer specificity is critical when interpreting phenotypic screening results where target deconvolution is ongoing, as it narrows the plausible target space and guides follow-up selectivity profiling.

Pyridyl Methyl Scanning in Kinase or Wnt Pathway Inhibitor Scaffolds: 6-Methyl as a Defined Lipophilic Handle

The Merck Patent GmbH pyridyl piperidine patent family (US 2017/0107222 A1) systematically varies pyridyl substitution patterns to optimize Wnt pathway inhibition [4]. The 6-methyl group on the target compound provides a specific lipophilic increment (estimated +0.5 logP units vs. the des-methyl analog) that can be exploited in structure-based design to fill hydrophobic pockets adjacent to the pyridine ring. Procurement of the 6-methyl variant, rather than the unsubstituted pyridin-2-yloxy analog, ensures that SAR studies include this defined chemical probe for methyl scanning campaigns.

Quote Request

Request a Quote for Methyl 4-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.